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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

formulation, characterization, and evaluation of liposomal and nanoparticle-based delivery

systems for the antiretroviral drug Tenofovir and its prodrugs, Tenofovir Disoproxil Fumarate

(TDF) and Tenofovir Alafenamide (TAF).

Introduction
Tenofovir is a cornerstone in the treatment and prevention of HIV-1 and Hepatitis B virus

(HBV) infections.[1][2] However, its clinical efficacy can be limited by factors such as low oral

bioavailability and potential side effects.[3] Encapsulating Tenofovir within liposomes and

nanoparticles offers a promising strategy to overcome these limitations by enhancing drug

solubility, improving cellular uptake, providing sustained release, and potentially reducing

systemic toxicity.[4][5] This document outlines the key methodologies for developing and

assessing these advanced drug delivery systems.

Data Presentation: Formulation and
Characterization
The following tables summarize quantitative data from various studies on Tenofovir-loaded

liposomes and nanoparticles, providing a comparative overview of their physicochemical

properties.
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Table 1: Characteristics of Tenofovir-Loaded Liposomal Formulations
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Formulati
on Code

Lipid
Composit
ion

Particle
Size (nm)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Drug
Referenc
e

Formulatio

n A

Phospholip

on 100H,

Cholesterol

,

Stearylami

ne (7.5%)

Not

Reported

Not

Reported

Not

Reported
Tenofovir [1]

Formulatio

n B

Phospholip

on 100H,

Cholesterol

,

Stearylami

ne (15%)

Not

Reported

Not

Reported

Not

Reported
Tenofovir [1]

F1

Phospholip

on 100H,

Cholesterol

Not

Reported
-3.5 1.8 Tenofovir [6]

F2

Phospholip

on 100H,

Cholesterol

,

Stearylami

ne (2.5%)

Not

Reported
+10.2 8.9 Tenofovir [6]

F3

Phospholip

on 100H,

Cholesterol

,

Stearylami

ne (5.0%)

Not

Reported
+25.7 15.6 Tenofovir [6]

F4 Phospholip

on 100H,

Cholesterol

Not

Reported

+38.4 22.1 Tenofovir [6]
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,

Stearylami

ne (7.5%)

F5

Phospholip

on 100H,

Cholesterol

,

Stearylami

ne (10.0%)

Not

Reported
+45.1 28.5 Tenofovir [6]

Table 2: Characteristics of Tenofovir-Loaded Nanoparticle Formulations
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Polymer/
Material

Drug
Particle
Size (nm)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Drug
Loading
(%)

Referenc
e

PCL TDF
Not

Reported

Not

Reported
23-46 4.8-19.9 [2][7][8]

PLGA/Eudr

agit S-100
Tenofovir ~250

Not

Reported
16.1

Not

Reported
[9]

PLGA/Eudr

agit S-100
TDF ~250

Not

Reported
37.2

Not

Reported
[9]

PLGA (with

ion-pairing

agent)

TDF 148.6 ± 2.8
-26.7 ±

1.08
52.9

Not

Reported
[10]

Chitosan Tenofovir 207.97
Not

Reported
5.83

Not

Reported
[11]

Chitosan

(50%

ethanol/wat

er)

Tenofovir 602
Not

Reported
20

Not

Reported
[11]

PLGA TDF 218 ± 3.85
Not

Reported
57.3 ± 1.6

Not

Reported
[12]

PEGylated

Chitosan
TAF 219.6

Not

Reported
~90 ~14 [13][14]

Chitosan-

TGA
Tenofovir 240-252

Not

Reported
22.60

Not

Reported
[15]

Experimental Protocols
This section provides detailed methodologies for key experiments involved in the formulation

and evaluation of Tenofovir-loaded delivery systems.
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Preparation of Tenofovir-Loaded Liposomes (Thin Film
Hydration Method)
This protocol is adapted from methodologies described for preparing multilamellar liposomes.

[1][6][13]

Materials:

Phospholipon 100H (or other suitable phospholipid)

Cholesterol

Stearylamine (as a positive charge imparting agent, optional)

Tenofovir

Chloroform

Phosphate Buffered Saline (PBS), pH 7.4

Rotary evaporator

Ultrasonicator (optional, for size reduction)

Ultracentrifuge

Procedure:

Dissolve the lipids (e.g., Phospholipon 100H and cholesterol, and stearylamine if used) in

chloroform in a round-bottom flask.

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on

the flask wall.

Further dry the lipid film under a stream of nitrogen gas, followed by vacuum drying overnight

to ensure complete removal of the solvent.
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Hydrate the lipid film with a solution of Tenofovir in PBS (pH 7.4) by rotating the flask at a

temperature above the lipid phase transition temperature.

The resulting liposomal suspension can be sonicated to reduce the particle size and achieve

a more uniform size distribution.

Separate the unencapsulated Tenofovir by ultracentrifugation. The pellet contains the

Tenofovir-loaded liposomes.

Resuspend the liposomal pellet in fresh PBS for further analysis.

Preparation of Tenofovir-Loaded PLGA Nanoparticles
(Emulsification-Solvent Evaporation Method)
This protocol is based on the double emulsion solvent evaporation technique, suitable for

encapsulating hydrophilic drugs like Tenofovir.[2][7]

Materials:

Poly(lactic-co-glycolic acid) (PLGA)

Tenofovir Disoproxil Fumarate (TDF)

Dichloromethane (DCM) or Ethyl Acetate

Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)

Deionized water

Homogenizer or sonicator

Magnetic stirrer

Centrifuge

Procedure:

Dissolve TDF in a small volume of deionized water to form the inner aqueous phase (W1).
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Dissolve PLGA in a water-immiscible organic solvent like DCM to form the organic phase

(O).

Add the inner aqueous phase (W1) to the organic phase (O) and emulsify using a high-

speed homogenizer or sonicator to form a primary water-in-oil (W/O) emulsion.

Add the primary emulsion to an aqueous solution of PVA (the external aqueous phase, W2)

and homogenize again to form a double water-in-oil-in-water (W/O/W) emulsion.

Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow

the organic solvent to evaporate.

Collect the resulting nanoparticles by centrifugation.

Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and

unencapsulated drug.

Lyophilize the final nanoparticle suspension for long-term storage.

Characterization of Nanoparticles and Liposomes
3.3.1. Particle Size and Zeta Potential

Method: Dynamic Light Scattering (DLS)

Procedure:

Dilute the nanoparticle or liposome suspension in deionized water or an appropriate buffer.

Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a

DLS instrument.

Measure the zeta potential to determine the surface charge of the particles.

3.3.2. Encapsulation Efficiency and Drug Loading

Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)

Procedure:
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Separate the nanoparticles or liposomes from the aqueous medium containing

unencapsulated drug by ultracentrifugation.

Quantify the amount of free Tenofovir in the supernatant using a validated UV-Vis or

HPLC method.[1][13]

Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following

formulas:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles/Liposomes] x 100

In Vitro Drug Release Study (Dialysis Bag Method)
This protocol is a common method for assessing the in vitro release profile of drugs from

nanoformulations.[10]

Materials:

Tenofovir-loaded nanoparticles/liposomes

Dialysis membrane tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

Release medium (e.g., PBS, pH 7.4)

Shaking water bath or orbital shaker

UV-Vis spectrophotometer or HPLC system

Procedure:

Hydrate the dialysis membrane tubing according to the manufacturer's instructions.

Accurately weigh a specific amount of the lyophilized nanoparticles or liposomes and

disperse them in a known volume of the release medium.

Transfer the dispersion into the dialysis bag and securely seal both ends.
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Immerse the dialysis bag in a larger volume of the release medium (the receptor

compartment) to ensure sink conditions.

Place the setup in a shaking water bath maintained at 37°C.

At predetermined time intervals, withdraw a sample from the receptor compartment and

replace it with an equal volume of fresh release medium.

Analyze the concentration of Tenofovir in the collected samples using UV-Vis spectroscopy

or HPLC.

Plot the cumulative percentage of drug released versus time.

Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the nanoformulations on the metabolic activity of cells, which

is an indicator of cell viability.[11]

Materials:

Target cell line (e.g., HeLa, H9, or vaginal epithelial cells)

96-well cell culture plates

Tenofovir nanoformulations and empty (blank) nanoformulations

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO (Dimethyl sulfoxide)

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treat the cells with various concentrations of the Tenofovir nanoformulations, blank

nanoformulations, and free Tenofovir solution. Include untreated cells as a control.

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable

cells will reduce the yellow MTT to purple formazan crystals.

Remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control.

Cellular Uptake Study
This protocol helps to quantify the internalization of nanoformulations by cells.

Materials:

Target cell line

Fluorescently labeled nanoparticles (e.g., loaded with Coumarin-6) or a method to quantify

intracellular Tenofovir (e.g., LC-MS/MS)

24-well or 96-well plates

Phosphate Buffered Saline (PBS)

Cell lysis buffer (if quantifying intracellular drug)

Fluorometer, flow cytometer, or confocal microscope

Procedure:

Seed cells in appropriate plates and allow them to attach.

Incubate the cells with the fluorescently labeled nanoparticles or Tenofovir-loaded

nanoparticles for various time points (e.g., 1, 4, 24 hours).
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After incubation, wash the cells thoroughly with cold PBS to remove any nanoparticles that

are not internalized.

For qualitative analysis, visualize the cells using confocal microscopy.

For quantitative analysis, lyse the cells and measure the fluorescence intensity using a

fluorometer or analyze the cells by flow cytometry.

If quantifying intracellular Tenofovir, lyse the cells and analyze the lysate using a validated

analytical method.

Antiviral Efficacy Assay (HIV-1 p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants,

which is a direct measure of viral replication. A reduction in p24 levels indicates antiviral activity.

Materials:

Susceptible target cells (e.g., TZM-bl cells, activated PBMCs)

HIV-1 viral stock

Tenofovir nanoformulations, blank nanoformulations, and free Tenofovir

96-well plates

Commercial HIV-1 p24 ELISA kit

Microplate reader

Procedure:

Seed the target cells in a 96-well plate.

Pre-treat the cells with different concentrations of the Tenofovir nanoformulations, blank

nanoformulations, and free Tenofovir for a few hours.

Infect the cells with a known amount of HIV-1.
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After a few hours of infection, wash the cells to remove the unbound virus and add fresh

medium containing the respective treatments.

Incubate the plates for several days, collecting the cell culture supernatant at different time

points.

Quantify the amount of p24 antigen in the collected supernatants using a commercial p24

ELISA kit, following the manufacturer's instructions.

Determine the concentration of the formulation that inhibits viral replication by 50% (IC50).

Visualizations
Tenofovir's Mechanism of Action
Tenofovir, delivered as a prodrug (TDF or TAF), enters the target cell where it is converted to

its active diphosphate form. This active form then competes with the natural substrate,

deoxyadenosine triphosphate (dATP), for incorporation into the newly forming viral DNA chain

by the HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, halting viral

DNA synthesis.[1][2]
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Caption: Intracellular activation and mechanism of action of Tenofovir.
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Experimental Workflow for Nanoparticle Formulation
and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of

Tenofovir-loaded nanoparticles.

Start
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(e.g., Emulsification)

Physicochemical
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Particle Size & Zeta Potential
(DLS)

Encapsulation Efficiency & Drug Loading
(HPLC/UV-Vis)

Morphology
(SEM/TEM)

In Vitro
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Drug Release Study Cytotoxicity Assay Cellular Uptake Study Antiviral Efficacy Assay End

Click to download full resolution via product page

Caption: General workflow for Tenofovir nanoparticle development.

Logical Relationship for Antiviral Efficacy Assessment
This diagram outlines the logical steps to determine the antiviral efficacy of a Tenofovir
nanoformulation.
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Caption: Decision flow for determining antiviral efficacy.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b000777?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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